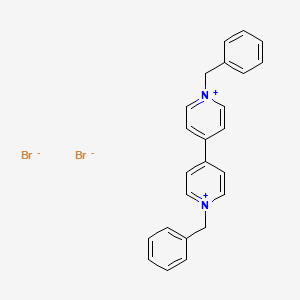
4,4'-Bis(N-benzylpyridinium) dibromide
Vue d'ensemble
Description
4,4'-Bis(N-benzylpyridinium) dibromide, commonly known as BBP, is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. BBP is a cationic surfactant that is soluble in water and has a high affinity for biological membranes.
Mécanisme D'action
BBP is known to interact with biological membranes through electrostatic interactions between the positively charged quaternary ammonium group and the negatively charged phospholipid head groups. BBP can also insert itself into the hydrophobic region of the membrane, causing changes in membrane fluidity and permeability. These changes can affect the activity of membrane-bound enzymes and ion channels.
Biochemical and Physiological Effects:
BBP has been shown to affect the activity of various membrane-bound enzymes, including ATPases, ion channels, and transporters. BBP has also been shown to modulate the activity of voltage-gated ion channels by altering the membrane potential. Additionally, BBP has been shown to have antimicrobial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BBP in lab experiments is its ability to penetrate biological membranes, allowing researchers to study the effects of membrane potential on enzyme activity and ion transport. However, BBP can also disrupt the structure and function of biological membranes, potentially leading to artifacts in experimental results. Additionally, BBP can be toxic to cells at high concentrations, limiting its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving BBP. One area of interest is the development of new cationic surfactants with improved properties for studying biological membranes. Another area of interest is the use of BBP as a tool for drug delivery, as its ability to penetrate biological membranes could be used to target specific cells or tissues. Additionally, further research is needed to fully understand the mechanism of action of BBP and its effects on membrane-bound enzymes and ion channels.
Applications De Recherche Scientifique
BBP has been widely used in scientific research as a membrane-permeable cationic probe for studying membrane potential and ion transport. BBP is also used as a tool to investigate the interaction between cationic surfactants and biological membranes. Furthermore, BBP has been used to study the effect of membrane potential on the activity of membrane-bound enzymes.
Propriétés
IUPAC Name |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2.2BrH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMPUQWIEBJXNS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(N-benzylpyridinium) dibromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



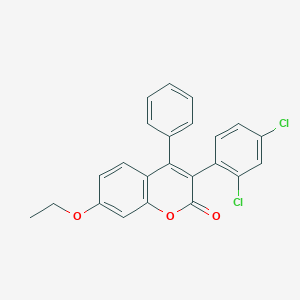
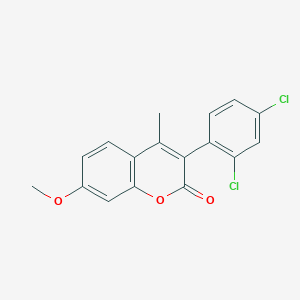


![2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate](/img/structure/B3041250.png)

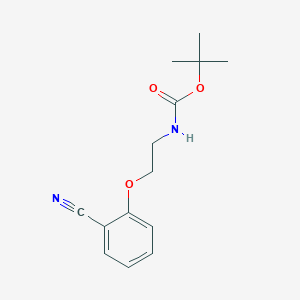
![N'-[(6-chloropyridin-3-yl)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B3041253.png)
![5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole](/img/structure/B3041258.png)



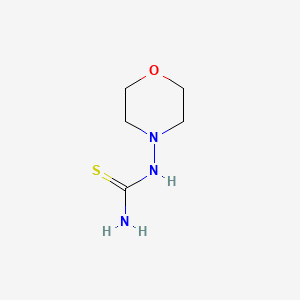
![O-(5-(4-fluorophenoxy)-6-methyl-2-{[4-(trifluoromethyl)benzyl]thio}pyrimidin-4-yl) O,O-dimethyl phosphothioate](/img/structure/B3041264.png)